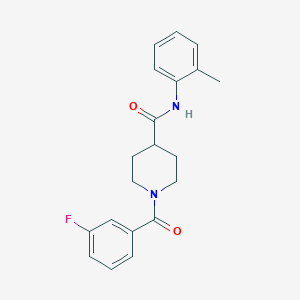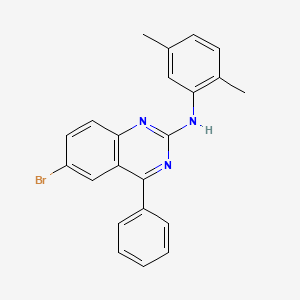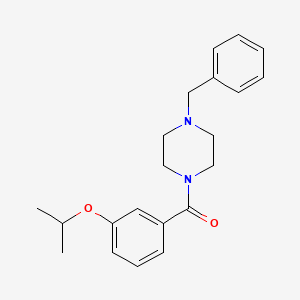![molecular formula C22H23N3O2 B4721746 2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4721746.png)
2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline
Overview
Description
2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline, commonly known as MBPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolone derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of MBPQ is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MBPQ induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptors.
In Alzheimer's disease, MBPQ inhibits the aggregation of beta-amyloid peptides by binding to their hydrophobic regions and preventing their self-assembly. It also reduces oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
In Parkinson's disease, MBPQ protects dopaminergic neurons by reducing oxidative stress and inflammation in the brain. It also increases the expression of neurotrophic factors, which promote the survival and growth of neurons.
Biochemical and Physiological Effects:
MBPQ has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer cells, it inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In Alzheimer's disease, it reduces beta-amyloid aggregation, improves cognitive function, and reduces oxidative stress and inflammation. In Parkinson's disease, it protects dopaminergic neurons, improves motor function, and reduces oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
MBPQ has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, MBPQ has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations need to be considered when designing experiments and interpreting results.
Future Directions
There are several future directions for MBPQ research, including its optimization as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its optimal dosage, administration route, and toxicity profile in humans. Additionally, MBPQ can be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Finally, MBPQ can be used as a lead compound for the development of novel quinolone derivatives with improved therapeutic potential.
Scientific Research Applications
MBPQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MBPQ has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In Alzheimer's disease research, MBPQ has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of amyloid plaques in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
In Parkinson's disease research, MBPQ has been shown to protect dopaminergic neurons from oxidative stress and neurotoxicity. It has also been found to improve motor function in animal models of Parkinson's disease.
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-15-21(23-20-6-4-3-5-19(16)20)24-11-13-25(14-12-24)22(26)17-7-9-18(27-2)10-8-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERXGJAZDWDSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4721664.png)
![ethyl 2-[({[4-(2-furyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4721670.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4721671.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4721672.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide](/img/structure/B4721685.png)
![N',N'''-1,3-phenylenebis[N-(4-isopropylbenzyl)urea]](/img/structure/B4721687.png)
![3-methyl-2-[(3-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4721700.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4721708.png)
![3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721718.png)


